2,2-Dimethylpiperidine hydrochloride

medicinal chemistry physicochemical profiling salt formation

Researchers requiring regioisomerically pure dimethylpiperidine scaffolds face inconsistent physicochemical profiles from mixed isomers. 2,2-Dimethylpiperidine hydrochloride (CAS 1254339-11-1) solves this with a gem-dimethyl architecture providing: • Predicted pKa 10.82 & LogP 1.62 for MPO-aligned lead optimization • Zero rotatable bonds for entropy-favored target engagement • ≥97% HPLC purity with established RP-HPLC QC method for batch consistency. Ideal for medchem and agrochemical intermediate procurement.

Molecular Formula C7H16ClN
Molecular Weight 149.66 g/mol
CAS No. 1254339-11-1
Cat. No. B1459674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylpiperidine hydrochloride
CAS1254339-11-1
Molecular FormulaC7H16ClN
Molecular Weight149.66 g/mol
Structural Identifiers
SMILESCC1(CCCCN1)C.Cl
InChIInChI=1S/C7H15N.ClH/c1-7(2)5-3-4-6-8-7;/h8H,3-6H2,1-2H3;1H
InChIKeyZSTJSSFBLHVKRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethylpiperidine Hydrochloride Sourcing Guide


2,2-Dimethylpiperidine hydrochloride (CAS 1254339-11-1) is a geminal dimethyl-substituted piperidine building block that presents a sterically hindered cyclic secondary amine as its hydrochloride salt . The gem‑dimethyl group at the 2‑position restricts ring conformational freedom (zero freely rotatable bonds in the free base) and modulates the amine basicity (predicted pKa ~10.82) as well as lipophilicity (LogP ~1.6–2.0) compared with other dimethylpiperidine regioisomers . These combined steric and electronic features make the compound a differentiating scaffold for medicinal chemistry and agrochemical intermediate procurement where regiochemistry‑dependent properties influence bioavailability, target engagement, and synthetic selectivity [1].

Substitution Limitations of 2,2-Dimethylpiperidine HCl


Dimethylpiperidine regioisomers differ substantially in their basicity, lipophilicity, and conformational flexibility despite sharing a common molecular formula. For instance, the predicted pKa of 2,2-dimethylpiperidine (10.82) lies between that of 2,6-dimethylpiperidine (pKa 11.07 for the cis‑isomer) and 4,4-dimethylpiperidine (10.71) . Similarly, the measured LogP of the 2,2‑regioisomer (1.62) is intermediate between 2,6‑dimethylpiperidine (LogP ~1.49–2.02) and 4,4‑dimethylpiperidine (LogP ~1.24–1.97) [1]. These differences, together with the unique gem‑dimethyl steric shielding of the amine, translate into distinct pharmacokinetic, reactivity, and selectivity profiles that cannot be replicated by simply swapping one regioisomer for another [2].

Quantitative Differentiation Evidence


Basicity Modulation vs. Regioisomers

The conjugate acid pKa of the 2,2‑regioisomer is predicted at 10.82 ± 0.10, which is 0.25 units lower than that of cis‑2,6‑dimethylpiperidine (pKa 11.07 ± 0.10) and 0.11 units higher than that of 4,4‑dimethylpiperidine (10.71 ± 0.10) . This places the basicity of the 2,2‑isomer between the more basic 2,6‑isomer and the less basic 4,4‑isomer, offering a distinct ionization profile at physiological pH.

medicinal chemistry physicochemical profiling salt formation

Balanced Lipophilicity Profile

The experimentally derived LogP of 2,2‑dimethylpiperidine is 1.62 (SIELC HPLC method) [1], with ACD/LogP predictions ranging 1.97–2.0 . By comparison, 2,6‑dimethylpiperidine has reported LogP values of 1.54–2.02 [2], and 4,4‑dimethylpiperidine LogP values range 1.24–1.97 [3]. The 2,2‑isomer thus occupies a balanced lipophilicity range that avoids the higher extremes of the 2,6‑isomer while maintaining sufficient hydrophobicity for membrane permeation.

ADME logP permeability

Conformational Restriction: Zero Rotatable Bonds

2,2‑Dimethylpiperidine possesses zero freely rotatable bonds (Rotatable Bond Count = 0) because both methyl groups are attached to the same ring carbon. In contrast, 2,6‑dimethylpiperidine and 4,4‑dimethylpiperidine each retain rotatable bonds (e.g., the methyl groups in the 2,6‑isomer can adopt different orientations), introducing conformational flexibility that may reduce target‑binding specificity. The fully restricted 2,2‑gem‑dimethyl architecture pre‑organizes the scaffold into a single low‑energy conformation.

conformational analysis medicinal chemistry scaffold design

Purity and HPLC Method Advantages

Multiple vendors supply 2,2‑dimethylpiperidine hydrochloride at ≥97% purity, with some offering HPLC‑verified purity >98.5% and residual solvent analysis . A dedicated reverse‑phase HPLC method (Newcrom R1 column, MeCN/water/phosphoric acid mobile phase) has been validated for the separation and purity assessment of the 2,2‑regioisomer, and the method is scalable for preparative isolation of impurities [1]. By contrast, 2,6‑dimethylpiperidine hydrochloride is less widely stocked as a hydrochloride salt, and 4,4‑dimethylpiperidine hydrochloride is often provided at lower typical purities (e.g., 95%) with fewer documented dedicated analytical methods.

quality control procurement HPLC

Key Application Scenarios for 2,2-Dimethylpiperidine HCl


Scaffold Pre-Organization via Conformational Rigidity

Medicinal chemists targeting protein‑protein interactions or allosteric pockets can exploit the zero‑rotatable‑bond architecture of the 2,2‑regioisomer to reduce conformational entropy loss upon binding, a feature not achievable with 2,6‑ or 4,4‑regioisomers that retain rotatable groups . This makes the hydrochloride salt the preferred choice for fragment‑based and structure‑based design campaigns where scaffold rigidity is correlated with target engagement efficiency.

Basicity & Lipophilicity Fine-Tuning in MPO

When an MPO matrix demands a pKa between that of the 2,6‑ and 4,4‑dimethylpiperidine isomers while maintaining a LogP in the range of 1.6–2.0, 2,2‑dimethylpiperidine hydrochloride offers a unique fit that would be unattainable by simple substitution of other regioisomers . This scoring advantage translates into reduced cycle time during lead optimization and avoids the need for additional derivatization to tune physicochemical properties.

Procurement with Validated Analytical QC

Procurement teams seeking a dimethylpiperidine hydrochloride building block with ≥97% HPLC‑verified purity and a pre‑established, scalable RP‑HPLC method for in‑house QC can select the 2,2‑regioisomer as a low‑risk starting material . The documented analytical methodology minimizes method‑development overhead and ensures batch‑to‑batch comparability, which is critical for GLP/GMP‑adjacent research workflows.

Selective N-Functionalization via Sterically Shielded Amine

The gem‑dimethyl group at the 2‑position creates steric hindrance around the nitrogen that can direct regioselective N‑alkylation or N‑acylation away from competing O‑ or C‑centered nucleophiles, enabling late‑stage functionalization of advanced intermediates without protecting‑group manipulation . This strategy is particularly advantageous in the synthesis of pharmaceutical candidates bearing multiple nucleophilic sites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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